

Synthesis of 1-(3,5-Diacetoxyphenyl)-1-bromoethane for academic research purposes

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Compound of Interest

Compound Name: 1-(3,5-Diacetoxyphenyl)-1-bromoethane

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Application Note: Synthesis of 1-(3,5-Diacetoxyphenyl)-1-bromoethane

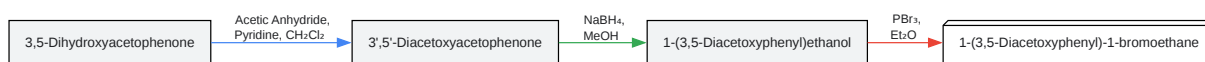
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This document provides a detailed protocol for the synthesis of **1-(3,5-Diacetoxyphenyl)-1-bromoethane**, a chemical intermediate used in academic research, notably as a precursor in the synthesis of Resveratrol.[1][2][3] The synthesis involves a three-step process starting from 3,5-dihydroxyacetophenone, proceeding through acetylation, ketone reduction, and subsequent bromination.

Overall Synthesis Pathway

The synthesis is performed in three main stages:

- **Acetylation:** The two hydroxyl groups of 3,5-dihydroxyacetophenone are protected using acetic anhydride to form 3',5'-diacetoxyacetophenone.[4]
- **Reduction:** The ketone group of 3',5'-diacetoxyacetophenone is selectively reduced to a secondary alcohol, yielding 1-(3,5-diacetoxyphenyl)ethanol.[4]
- **Bromination:** The secondary alcohol is converted to the corresponding bromide, yielding the final product, **1-(3,5-Diacetoxyphenyl)-1-bromoethane**.



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Caption: Synthetic workflow for **1-(3,5-Diacetoxyphenyl)-1-bromoethane**.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Step 1: Synthesis of 3',5'-Diacetoxyacetophenone

- Reaction Setup:** To a solution of 3,5-dihydroxyacetophenone (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask cooled to 0 °C in an ice bath, add pyridine (2.5 eq).
- Reagent Addition:** Add acetic anhydride (2.2 eq) dropwise to the stirred solution.
- Reaction:** Allow the mixture to warm to room temperature and stir for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Work-up:** Upon completion, pour the reaction mixture into a separatory funnel containing 1M HCl (aq). Extract the aqueous layer three times with ethyl acetate.
- Purification:** Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel.

Step 2: Synthesis of 1-(3,5-Diacetoxyphenyl)ethanol

- Reaction Setup:** Dissolve the 3',5'-diacetoxyacetophenone (1.0 eq) from the previous step in methanol (MeOH) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

- **Reagent Addition:** Add sodium borohydride (NaBH_4) (1.5 eq) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.
- **Reaction:** Stir the reaction mixture at 0 °C for 2 hours, monitoring by TLC.
- **Work-up:** Carefully quench the reaction by the slow addition of deionized water. Remove the methanol under reduced pressure.
- **Purification:** Extract the aqueous residue three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate in vacuo to obtain the alcohol product.

Step 3: Synthesis of 1-(3,5-Diacetoxyphenyl)-1-bromoethane

- **Reaction Setup:** Dissolve the 1-(3,5-diacetoxyphenyl)ethanol (1.0 eq) in anhydrous diethyl ether (Et_2O) under an inert atmosphere (e.g., nitrogen or argon) and cool the flask to 0 °C.
- **Reagent Addition:** Add phosphorus tribromide (PBr_3) (0.5 eq) dropwise via syringe to the stirred solution. A white precipitate may form.
- **Reaction:** Allow the reaction to stir at 0 °C for 3 hours.
- **Work-up:** Quench the reaction by pouring it slowly over crushed ice. Separate the organic layer.
- **Purification:** Wash the organic layer with cold saturated NaHCO_3 solution, followed by brine. Dry the solution over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure to yield the final product, **1-(3,5-Diacetoxyphenyl)-1-bromoethane**. Store the product under an inert atmosphere.

Data Presentation

Table 1: Summary of Reaction Parameters and Results

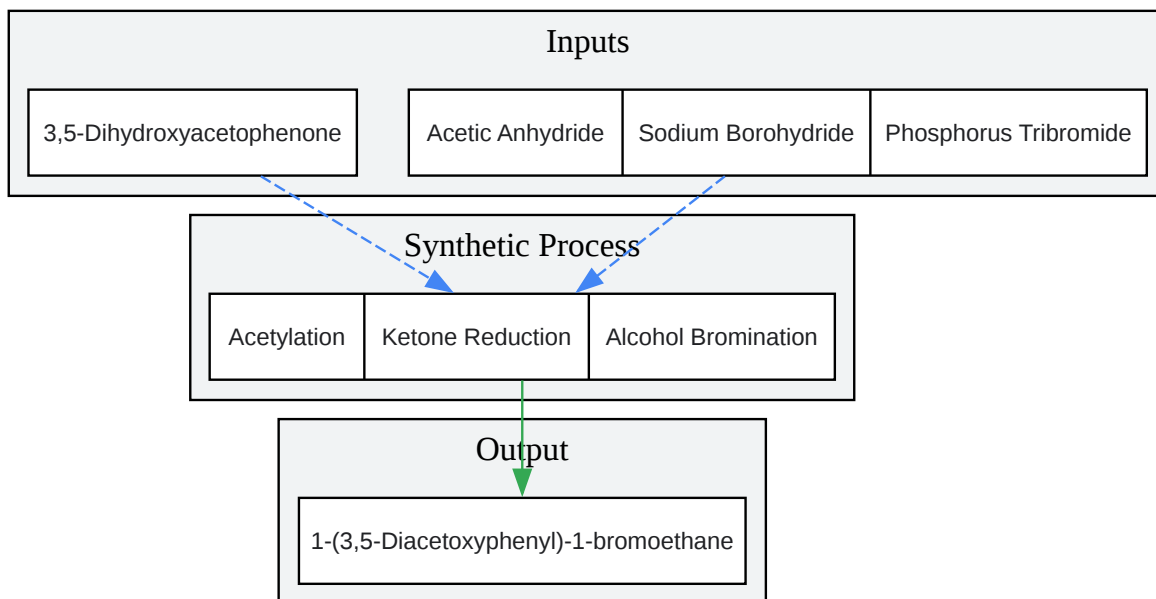
Step	Key Reactant	Key Reagent	Molar Ratio (Reactant:Reagent)	Solvent	Temp (°C)	Time (h)	Typical Yield (%)
1	3,5-Dihydroxyacetophenone	Acetic Anhydride	1 : 2.2	CH ₂ Cl ₂	0 → RT	12	95%
2	3',5'-Diacetoxycetophenone	NaBH ₄	1 : 1.5	MeOH	0	2	98%
3	1-(3,5-Diacetoxyphehyl) ethanol	PBr ₃	1 : 0.5	Et ₂ O	0	3	85-90%

Table 2: Product Characterization Data

Compound	Molecular Formula	Molecular Weight (g/mol)	Appearance
1-(3,5-Diacetoxyphehyl)-1-bromoethane	C ₁₂ H ₁₃ BrO ₄	301.13[5][6]	Light yellow oil

Process Overview

The following diagram illustrates the logical flow from starting materials to the final synthesized product.



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Caption: Logical relationship of inputs, processes, and output.

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